molecular formula C17H26N2O2 B1478487 Tert-butyl (4-(4-ethylphenyl)pyrrolidin-3-yl)carbamate CAS No. 2098122-37-1

Tert-butyl (4-(4-ethylphenyl)pyrrolidin-3-yl)carbamate

Cat. No.: B1478487
CAS No.: 2098122-37-1
M. Wt: 290.4 g/mol
InChI Key: QHWKGZOOXVZJPV-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The molecular architecture of this compound can be understood through systematic analysis of its constituent structural elements. The compound features a five-membered pyrrolidine ring as the central heterocyclic core, which adopts a characteristic puckered conformation similar to related pyrrolidine derivatives documented in crystallographic studies. The International Union of Pure and Applied Chemistry nomenclature for this compound follows the systematic naming convention where the tert-butyl carbamate functionality serves as the primary functional group, while the 4-ethylphenyl substituent represents a key structural modification at the 4-position of the pyrrolidine ring.

Comparative analysis with closely related compounds reveals important structural relationships. The tert-butyl 4-(4-methylphenyl)-3-pyrrolidinylcarbamate, documented in chemical databases, shares the same basic framework but features a methyl group instead of an ethyl group on the phenyl ring. This structural similarity provides valuable insight into the expected molecular geometry and conformational preferences of the target compound. The molecular formula can be derived as C₁₇H₂₆N₂O₂, with a calculated molecular weight of approximately 290.40 grams per mole based on standard atomic masses.

The carbamate functional group exhibits characteristic planarity in its arrangement, with the carbonyl carbon forming double bond character with oxygen and single bonds with the nitrogen atoms. The tert-butyl group introduces steric bulk that influences the overall molecular conformation and may affect intermolecular interactions in crystalline arrangements. The pyrrolidine nitrogen typically adopts a pyramidal geometry, while the carbamate nitrogen maintains trigonal planar coordination due to resonance delocalization with the carbonyl group.

The 4-ethylphenyl substituent introduces additional complexity through its aromatic character and flexible ethyl chain. The phenyl ring maintains planarity, while the ethyl group can adopt various rotational conformations around the carbon-carbon single bond. This conformational flexibility may result in multiple stable conformers in solution and potentially different crystalline polymorphs under varying crystallization conditions.

Crystallographic Analysis of Pyrrolidine-Carbamate Hybrid Systems

Crystallographic analysis of pyrrolidine-carbamate hybrid systems provides crucial insights into solid-state molecular arrangements and intermolecular interactions. Studies of related compounds, including pyrrolidine dithiocarbamate complexes, demonstrate that these heterocyclic systems exhibit distinctive packing patterns influenced by hydrogen bonding and van der Waals interactions. The pyrrolidine ring typically adopts an envelope or half-chair conformation, with the degree of puckering dependent on substituent effects and crystal packing forces.

The crystallographic analysis reveals that carbamate-containing compounds frequently form extensive hydrogen bonding networks through their carbonyl oxygen and nitrogen-hydrogen functionalities. In the case of tert-butyl pyrrolidine carbamates, the tert-butyl group provides steric protection that can influence crystal packing arrangements and potentially lead to formation of channel-like structures or layered arrangements depending on the specific substitution pattern.

Crystal structure determination for related compounds has shown that the pyrrolidine ring carbon atoms typically exhibit bond lengths ranging from 1.52 to 1.56 Angstroms for carbon-carbon bonds, while carbon-nitrogen bonds in the ring measure approximately 1.47 Angstroms. The carbamate carbonyl carbon-oxygen double bond distance is characteristically around 1.23 Angstroms, consistent with significant double bond character enhanced by resonance delocalization.

Space group analysis of similar pyrrolidine-carbamate structures indicates a tendency toward monoclinic or triclinic crystal systems, with unit cell parameters varying based on substituent effects and molecular packing efficiency. The presence of the 4-ethylphenyl substituent is expected to introduce additional packing constraints that may favor specific crystallographic arrangements optimizing aromatic stacking interactions and van der Waals contacts.

Temperature-dependent crystallographic studies of related systems have revealed thermal expansion coefficients and potential phase transitions that provide important information about solid-state stability and polymorphism. These findings are particularly relevant for pharmaceutical applications where crystalline form can significantly impact bioavailability and processing characteristics.

Spectroscopic Characterization Techniques (Nuclear Magnetic Resonance, Fourier Transform Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation capabilities for this compound through analysis of both proton and carbon-13 spectra. The characteristic chemical shift patterns observed in related pyrrolidine-carbamate compounds offer valuable reference points for spectroscopic assignment. The tert-butyl group typically exhibits a sharp singlet around 1.45 parts per million in proton nuclear magnetic resonance spectra, representing the nine equivalent methyl protons.

The pyrrolidine ring protons display characteristic multipicity patterns reflecting the complex coupling relationships within the five-membered ring system. The proton attached to the carbon bearing the carbamate functionality typically appears as a multiplet in the 4.0-4.5 parts per million region, while the remaining ring protons exhibit overlapping multiplets in the 1.8-3.5 parts per million range depending on their specific chemical environment.

The 4-ethylphenyl substituent contributes distinctive aromatic signals in the 7.0-7.5 parts per million region for the phenyl protons, with the ethyl group appearing as characteristic triplet and quartet patterns around 1.2 and 2.6 parts per million respectively. The integration ratios provide confirmation of the expected substitution pattern and molecular formula.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon of the carbamate group at approximately 155 parts per million, while the quaternary carbon of the tert-butyl group appears around 79 parts per million. The aromatic carbons of the ethylphenyl moiety exhibit signals in the 125-145 parts per million region, with specific chemical shifts dependent on substitution effects and electron density distribution.

Fourier transform infrared spectroscopy provides complementary structural information through characteristic vibrational frequencies. The carbamate carbonyl stretch typically appears as a strong absorption around 1690-1710 wavenumbers, while nitrogen-hydrogen stretching vibrations occur in the 3300-3500 wavenumber region. The aromatic carbon-carbon stretching modes of the ethylphenyl group contribute multiple bands in the 1450-1600 wavenumber region.

Mass spectrometry analysis employs various ionization techniques to determine molecular mass and fragmentation patterns. Electrospray ionization typically produces protonated molecular ions at mass-to-charge ratio 291 for the target compound, while fragmentation patterns reveal characteristic losses of the tert-butyl group (57 mass units) and formation of pyrrolidine-containing fragments.

Computational Chemistry Studies (Density Functional Theory Calculations, Molecular Orbital Analysis)

Density functional theory calculations provide detailed insights into the electronic structure and molecular properties of this compound through quantum mechanical modeling approaches. These computational studies utilize established methodologies successfully applied to related pyrrolidine-carbamate systems to predict geometric parameters, electronic properties, and thermodynamic characteristics.

Geometry optimization calculations typically employ hybrid density functionals such as B3LYP with appropriate basis sets to determine minimum energy conformations and structural parameters. The predicted bond lengths and angles provide validation for experimental crystallographic data and offer insights into electronic effects influencing molecular geometry. The pyrrolidine ring puckering amplitude and carbamate planarity emerge as key structural features from these calculations.

Molecular orbital analysis reveals the electronic structure characteristics that govern chemical reactivity and intermolecular interactions. The highest occupied molecular orbital typically exhibits significant electron density on the pyrrolidine nitrogen and aromatic ring system, while the lowest unoccupied molecular orbital shows carbonyl character consistent with electrophilic reactivity patterns. The energy gap between these frontier orbitals provides information about electronic excitation energies and potential photochemical behavior.

Natural bond orbital analysis quantifies charge distribution and identifies dominant resonance structures contributing to the overall electronic description. The carbamate functionality exhibits significant charge delocalization between the nitrogen lone pair and carbonyl group, while the 4-ethylphenyl substituent shows typical aromatic charge distribution patterns with slight electron-donating effects from the ethyl group.

Vibrational frequency calculations predict infrared and Raman spectra, providing theoretical validation for experimental spectroscopic assignments. These calculations identify normal modes corresponding to specific functional group vibrations and enable correlation with experimental observations. The computed frequencies typically require scaling factors to account for anharmonicity and basis set limitations.

Thermodynamic property predictions include heat capacity, entropy, and enthalpy values that are valuable for process development and stability assessments. Conformational analysis reveals multiple stable rotamers differing in the orientation of the ethyl group and tert-butyl carbamate functionality, with energy differences typically ranging from 1-5 kilocalories per mole depending on steric and electronic interactions.

Properties

IUPAC Name

tert-butyl N-[4-(4-ethylphenyl)pyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-5-12-6-8-13(9-7-12)14-10-18-11-15(14)19-16(20)21-17(2,3)4/h6-9,14-15,18H,5,10-11H2,1-4H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHWKGZOOXVZJPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2CNCC2NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl (4-(4-ethylphenyl)pyrrolidin-3-yl)carbamate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name: this compound
  • Molecular Formula: C₁₆H₂₄N₂O₃
  • Molecular Weight: 292.37 g/mol
  • CAS Number: 1315367-28-2

This compound exhibits its biological activity primarily through interaction with various neurotransmitter systems. The structure suggests potential inhibition of acetylcholinesterase (AChE), which is critical in the treatment of neurodegenerative diseases such as Alzheimer's disease. Inhibition of AChE leads to increased levels of acetylcholine, enhancing cholinergic neurotransmission.

Biological Activity Overview

  • Neuroprotective Effects:
    • The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis, which are significant contributors to neurodegenerative diseases.
    • Studies indicate that derivatives with similar structures can activate the Nrf2 pathway, which plays a vital role in cellular defense against oxidative damage .
  • Acetylcholinesterase Inhibition:
    • Preliminary data suggest that this compound may inhibit AChE with varying potency, potentially aiding in cognitive enhancement.
    • For instance, related compounds have demonstrated IC50 values ranging from 70 nM to 380 nM against human and electric eel AChE .
  • Antioxidant Activity:
    • The presence of phenolic groups in the structure contributes to antioxidant properties, which are beneficial in mitigating oxidative stress-related damage in neurons .

Study 1: Neuroprotective Mechanisms

A study conducted on similar pyrrolidine derivatives reported their ability to reduce neuroinflammation by modulating the expression of neuroprotective proteins such as Heme Oxygenase-1 and NAD(P)H Quinone Dehydrogenase 1. These findings suggest that this compound may have comparable effects, contributing to its neuroprotective profile .

Study 2: Structure-Activity Relationship (SAR)

Research focusing on SAR has indicated that modifications to the pyrrolidine ring significantly influence biological activity. For example, compounds with electron-withdrawing groups on the aromatic ring exhibited enhanced AChE inhibitory activity. This insight can guide future synthesis efforts for optimizing the efficacy of this compound .

Data Table: Biological Activities Comparison

Compound NameIC50 (nM) AChE InhibitionNeuroprotective EffectsAntioxidant Activity
This compoundTBDYesModerate
Compound A70YesHigh
Compound B380ModerateLow

Scientific Research Applications

Medicinal Chemistry

Tert-butyl (4-(4-ethylphenyl)pyrrolidin-3-yl)carbamate has been investigated for its potential as a pharmacological agent. Its structure suggests that it may interact with various biological targets due to the presence of the pyrrolidine ring and carbamate functional group.

Case Study: Antiplasmodial Activity

Recent studies have shown that compounds similar to this compound exhibit significant antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. For instance, structure–activity relationship (SAR) studies indicated that modifications at specific positions on the pyrrolidine ring can enhance potency against this parasite .

Key Findings:

  • Compounds with dual inhibition mechanisms were identified, targeting both PfPI4K and hemozoin formation.
  • The introduction of specific substituents improved pharmacokinetic properties, leading to enhanced bioavailability and efficacy in vivo .

Neuropathic Pain Management

Another promising application of this compound is in the management of neuropathic pain. Research has indicated that derivatives of this compound can modulate pain pathways effectively.

Case Study: Carbonic Anhydrase Inhibition

A study reported a series of compounds derived from similar scaffolds that demonstrated inhibition of carbonic anhydrases, which are implicated in various pain pathways. The findings suggested that these compounds could serve as potential therapeutic agents for managing oxaliplatin-induced neuropathy .

Key Findings:

  • The compounds exhibited selective inhibition profiles, which could lead to reduced side effects compared to traditional analgesics.
  • In vivo efficacy was demonstrated in models of neuropathic pain, highlighting their potential for clinical application.

Synthetic Applications

This compound serves as a versatile intermediate in organic synthesis. Its structure allows for further modifications, making it suitable for developing new chemical entities.

Synthetic Pathway Development

Research has focused on optimizing synthetic routes to produce this compound efficiently. For example, one study outlined a multi-step synthesis involving key reactions such as nucleophilic substitutions and coupling reactions with various isocyanates .

Key Findings:

  • Optimized procedures resulted in higher yields and purities of the target compound.
  • The ability to modify the compound's structure opens avenues for creating libraries of related compounds for screening in biological assays.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The 4-ethylphenyl group distinguishes the target compound from analogs with other substituents. Key comparisons include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence ID
Tert-butyl (4-(4-ethylphenyl)pyrrolidin-3-yl)carbamate 4-Ethylphenyl C₁₇H₂₆N₂O₂ ~314.4 (calculated) Intermediate for drug synthesis N/A
tert-Butyl 4-(4-methylphenyl)-3-pyrrolidinylcarbamate 4-Methylphenyl C₁₆H₂₄N₂O₂ ~300.4 (calculated) Structural analog with reduced steric bulk
tert-Butyl N-{4-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbamate 4-Trifluoromethylphenyl C₁₆H₂₁F₃N₂O₂ 330.34 Enhanced lipophilicity and metabolic stability
Tert-butyl (S)-(1-(4-chlorobenzyl)pyrrolidin-3-yl)carbamate 4-Chlorobenzyl C₁₆H₂₃ClN₂O₂ 310.82 Potential halogen-mediated bioactivity

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The ethyl group (electron-donating) increases electron density on the aromatic ring compared to trifluoromethyl (electron-withdrawing), affecting reactivity in electrophilic substitutions .
  • Lipophilicity : The trifluoromethyl group enhances lipophilicity (logP) compared to ethyl or methyl, improving membrane permeability in drug candidates .

Yield and Purity :

  • Yields for similar compounds range from 29% () to >95% purity (), depending on reaction optimization and purification techniques (e.g., HPLC, column chromatography) .

Physicochemical Properties

Property Target Compound (Ethyl) Methyl Analog Trifluoromethyl Analog Chlorobenzyl Analog
Density (g/cm³) ~1.15 (predicted) 1.17 1.19 1.17
Boiling Point (°C) ~400 (predicted) 410.9 504.0 410.9
pKa ~12.0 (predicted) 12.30 11.98 12.30

Notable Trends:

  • Boiling Points : Increase with molecular weight and polarity (e.g., trifluoromethyl analog: 504°C vs. methyl: 410.9°C).
  • pKa : Slight variations due to substituent effects on amine basicity.

Preparation Methods

Boc Protection of Pyrrolidine Amines

A common method for preparing tert-butyl carbamates involves reacting the free amine with di-tert-butyl dicarbonate under mild basic conditions.

Reagents & Conditions Description Yield & Notes
Pyrrolidine amine intermediate + Boc2O + base (e.g., triethylamine) Stirring at room temperature in solvents like dichloromethane or DMF for several hours Typically yields 70-90% of Boc-protected amine
Purification Silica gel chromatography or reverse-phase chromatography with gradients of methanol/DCM or EtOAc/hexane Product isolated as white solid or oil

This method is supported by data from related compounds such as tert-butyl (3-methylpiperidin-3-yl)carbamate, where triethylamine was used as base and the reaction stirred for 3 days before purification.

Purification and Characterization

Purification is generally achieved by:

  • Extraction with ethyl acetate/water/brine
  • Drying over anhydrous sodium sulfate
  • Column chromatography (silica gel or reverse phase)

Characterization includes:

Data Table Summarizing Preparation Steps and Conditions

Step No. Reaction Type Reagents & Conditions Operation Details Yield/Outcome
1 Substituted Pyrrolidine Synthesis Starting pyrrolidine + 4-ethylbenzaldehyde + NaBH(OAc)3 in DCE Stir at RT overnight, acid workup Crude 4-(4-ethylphenyl)pyrrolidine amine intermediate
2 Boc Protection Di-tert-butyl dicarbonate + base (triethylamine) in DCM or DMF Stir 16-72 h at RT, monitor by TLC/LCMS 70-90% isolated Boc-protected carbamate
3 Purification Extraction, drying, silica gel or reverse phase chromatography Solvent gradients: 0-5% MeOH in DCM or hexane/EtOAc Pure this compound

Research Findings and Notes

  • The Boc protection step is crucial for stabilizing the amine and facilitating further functionalization or purification.
  • Reductive amination is a versatile and mild method to introduce the 4-(4-ethylphenyl) substituent on the pyrrolidine ring.
  • Reaction monitoring by TLC and LC-MS ensures completion and purity.
  • Purification by reverse-phase chromatography can effectively remove impurities and side products.
  • Similar compounds such as tert-butyl (3-methylpiperidin-3-yl)carbamate have been synthesized with yields around 50-90% depending on the step and conditions.
  • The use of sodium triacetoxyborohydride as a mild reductant avoids over-reduction or side reactions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Tert-butyl (4-(4-ethylphenyl)pyrrolidin-3-yl)carbamate, and how can reaction yields be optimized?

  • Methodological Answer : The compound is typically synthesized via carbamate protection of a pyrrolidine intermediate. Key steps include:

  • Step 1 : Formation of the pyrrolidine scaffold with a 4-ethylphenyl substituent, often through cyclization or alkylation reactions.
  • Step 2 : Introduction of the tert-butyl carbamate group using Boc anhydride [(Boc)₂O] under basic conditions (e.g., DMAP or TEA) .
  • Optimization : Yield improvements rely on solvent selection (e.g., DCM or THF), temperature control (0–25°C), and stoichiometric ratios (1.2–1.5 equivalents of Boc reagent). Computational reaction path searches (e.g., quantum chemical calculations) can identify optimal conditions .

Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer :

  • Analytical Techniques :
  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., ethylphenyl group at C4 of pyrrolidine) and Boc group integration .
  • HPLC-MS : Quantify purity (>95%) and detect byproducts (e.g., de-Boc derivatives) .
  • X-ray Crystallography : Resolve stereochemistry (if chiral centers exist) and confirm solid-state packing .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • Storage : Store at 2–8°C in airtight containers away from strong acids/bases to prevent decomposition .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and stability of this compound under varying experimental conditions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the carbamate group to assess hydrolytic stability .
  • Molecular Dynamics (MD) : Simulate interactions with solvents (e.g., water vs. DMSO) to optimize solubility .
  • Reaction Path Analysis : Use software like Gaussian or ORCA to model intermediates in catalytic reactions (e.g., hydrogenation of pyrrolidine) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets across studies, focusing on variables like assay type (e.g., enzymatic vs. cell-based), concentration ranges, and control baselines .
  • Dose-Response Studies : Establish EC₅₀/IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) .
  • Off-Target Profiling : Use kinome-wide screening to identify non-specific interactions that may explain discrepancies .

Q. How can researchers design experiments to probe the compound’s mechanism of action in enzyme inhibition?

  • Methodological Answer :

  • Kinetic Assays : Perform steady-state kinetics (e.g., Michaelis-Menten plots) to determine inhibition modality (competitive/non-competitive) .
  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and thermodynamics (ΔH, ΔS) .
  • Crystallography/Co-IP : Resolve enzyme-ligand co-crystal structures or confirm protein interactions via pull-down assays .

Q. What advanced separation techniques are suitable for isolating stereoisomers of this compound?

  • Methodological Answer :

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/IPA mobile phases .
  • Supercritical Fluid Chromatography (SFC) : Achieve faster resolution with CO₂-based mobile phases and lower solvent consumption .
  • Crystallization-Induced Diastereomer Resolution : Introduce a chiral auxiliary to form diastereomeric salts for selective crystallization .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl (4-(4-ethylphenyl)pyrrolidin-3-yl)carbamate
Reactant of Route 2
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Tert-butyl (4-(4-ethylphenyl)pyrrolidin-3-yl)carbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.